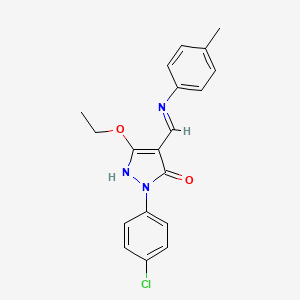

![molecular formula C20H13Cl2F3N2O2 B2871206 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine CAS No. 1092346-31-0](/img/structure/B2871206.png)

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives, including the compound , contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure .Applications De Recherche Scientifique

Transformation of Heterocyclic Compounds

Research into the transformation of heterocyclic compounds, such as reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators through N-methylation, showcases the significance of structural modifications in drug development and the study of enzyme interactions. This process demonstrates the potential of chemical modifications in enhancing the therapeutic efficacy and specificity of compounds for targeting neurological conditions (Ding & Silverman, 1993)[https://consensus.app/papers/transformation-heterocyclic-monoamine-oxidaseb-ding/2e6b512fac42503b8f25b35bba98c4b7/?utm_source=chatgpt].

Tautomerism in Schiff Bases

Investigations into the tautomerism of Schiff bases, as seen in compounds like N-(2-pyridil)-salicylidene, highlight the importance of understanding chemical equilibrium and structural dynamics in developing sensors and materials with specific optical or electronic properties (Nazır et al., 2000)[https://consensus.app/papers/hydrogen-bonding-tautomerism-schiff-bases-structure-nazır/12fa588920b956ee93ac471679ee390b/?utm_source=chatgpt]. These studies contribute to the development of new materials for technological applications, including photovoltaics and molecular electronics.

Enantioselective Syntheses

The enantioselective synthesis of compounds, such as (S)-2-aryl-Boc-pyrrolidines, through asymmetric deprotonation, underscores the significance of chiral chemistry in pharmaceutical development and synthetic organic chemistry (Wu, Lee, & Beak, 1996)[https://consensus.app/papers/asymmetric-deprotonation-bulisparteine-convenient-wu/7e1ec1ee23c35d66a5babce33090caf6/?utm_source=chatgpt]. Chirality plays a crucial role in the efficacy and safety profile of drugs, making such research foundational in the design of new therapeutics.

Hypervalent Complex Formation

The formation of hypervalent complexes of trifluorosilanes through intermolecular silicon-nitrogen interactions offers insights into the development of supramolecular assemblies and catalysts. This area of study has implications for creating materials with novel properties for catalysis, environmental remediation, and the development of nanotechnologies (Nakash, Gut, & Goldvaser, 2005)[https://consensus.app/papers/formation-hypervalent-complexes-trifluorosilanes-nakash/7382d9302c155991b755acaeaf56e9e7/?utm_source=chatgpt].

Synthesis of Thiazoles and Antimicrobial Activities

The synthesis of thiazoles and their derivatives, exploring their reactivity towards different chemical agents and evaluating their antimicrobial activities, represents a critical avenue in the search for new antimicrobial agents. Such research is crucial in addressing the growing concern of antibiotic resistance and the need for novel antimicrobials (Wardkhan et al., 2008)[https://consensus.app/papers/approaches-synthesis-thiazoles-their-fused-derivatives-wardkhan/1c52eb0dd5b153e1bb351a09cb392418/?utm_source=chatgpt].

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[(2-chlorophenyl)methoxy]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-17-4-2-1-3-14(17)12-28-27-10-13-5-7-16(8-6-13)29-19-18(22)9-15(11-26-19)20(23,24)25/h1-11H,12H2/b27-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYACSDZGPYCS-YPXUMCKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

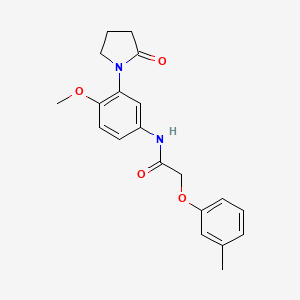

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)

![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)

![1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871140.png)

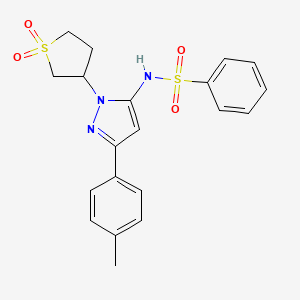

![4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2871145.png)

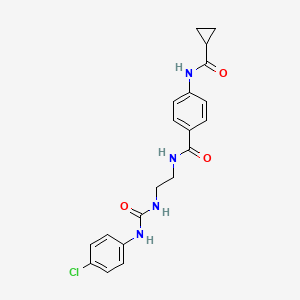

![N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2871146.png)